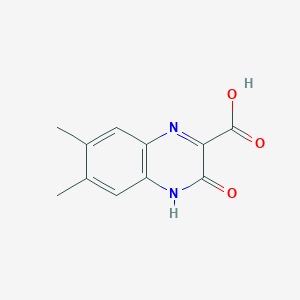

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Vue d'ensemble

Description

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

One of the primary applications of 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is its antibacterial properties. Research has shown that compounds in the quinoxaline family exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoxaline have been reported to be effective against pathogens such as Escherichia coli and Klebsiella pneumoniae .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of quinoxaline derivatives, this compound was tested for its ability to inhibit bacterial growth. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent .

Agricultural Applications

Fungicidal Properties

Beyond antibacterial activity, this compound has shown promise as a fungicide. Its mechanism involves disrupting fungal cell wall synthesis, making it effective against various plant pathogens.

Data Table: Fungicidal Efficacy

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 70 |

| Botrytis cinerea | 200 | 85 |

| Alternaria solani | 150 | 75 |

This table summarizes the effectiveness of this compound against common agricultural pathogens.

Materials Science

Polymer Additives

The compound has been investigated for its potential use as an additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Enhancement

In a recent study, incorporating this compound into polyvinyl chloride (PVC) formulations resulted in improved tensile strength and thermal resistance compared to standard formulations without additives. This enhancement can lead to more durable materials suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Quinoxaline: A parent compound with a similar core structure but lacking the dimethyl and carboxylic acid groups.

2,3-Dimethylquinoxaline: Similar to 6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid but without the keto and carboxylic acid functionalities.

6,7-Dimethylquinoxaline: Lacks the keto and carboxylic acid groups, making it less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . The presence of the keto and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives .

Activité Biologique

6,7-Dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (DMQCA) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- CAS Number : 1083-10-9

The compound features a quinoxaline core structure, which is known for its diverse biological activities. The presence of the carboxylic acid and keto groups enhances its reactivity and interaction with biological targets.

Synthesis

DMQCA can be synthesized through various methods, including:

- Condensation Reaction : Involves the reaction of 2,3-diaminotoluene with diethyl oxalate.

- Cyclization and Oxidation : Following the initial condensation, cyclization and oxidation steps are employed to yield DMQCA.

This synthetic pathway allows for the production of DMQCA in a controlled manner, ensuring high yield and purity suitable for biological evaluations.

Antitumor Properties

Recent studies have highlighted the antiproliferative effects of DMQCA against various cancer cell lines:

- HeLa Cells : DMQCA demonstrated significant cytotoxicity with an IC50 value of approximately 0.126 µM.

- SMMC-7721 Cells : Exhibited an IC50 of 0.071 µM.

- K562 Cells : Showed an IC50 of 0.164 µM.

These findings suggest that DMQCA may act as a potent antitumor agent by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

The mechanism by which DMQCA exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics essential for cell division.

- Cell Cycle Arrest : DMQCA induces arrest at the G2/M phase of the cell cycle.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

These mechanisms position DMQCA as a promising candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Quinoxaline | Quinoxaline | Baseline activity; lacks additional functional groups |

| 2,3-Dimethylquinoxaline | 2,3-Dimethylquinoxaline | Moderate activity; no carboxylic acid functionality |

| DMQCA | DMQCA | High antiproliferative activity; unique functional groups enhance reactivity |

Case Studies

- Antiproliferative Activity Study :

- Mechanistic Insights :

Propriétés

IUPAC Name |

6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-5-3-7-8(4-6(5)2)13-10(14)9(12-7)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIXDYPKUMUNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460904 | |

| Record name | 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-10-9 | |

| Record name | 3,4-Dihydro-6,7-dimethyl-3-oxo-2-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.